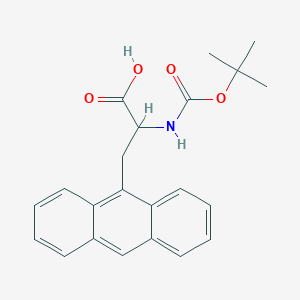

Boc-beta-(9-anthryl)-Ala-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with a unique structure that combines an anthracene moiety with a propanoic acid derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps. One common approach is to start with anthracene, which undergoes a series of reactions to introduce the propanoic acid and tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity 3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the primary amine for subsequent reactions.

| Reaction | Conditions | Outcome |

|---|---|---|

| Acidolysis | Trifluoroacetic acid (TFA) in DCM | Cleaves Boc group, yielding free amine |

| Stability | Stable to base (pH < 9) | Retains Boc under basic peptide coupling |

This step is critical for integrating the anthryl-alanine residue into peptide chains during solid-phase synthesis .

Peptide Coupling Reactions

The deprotected amine participates in standard peptide bond formation.

| Coupling Method | Reagents | Efficiency |

|---|---|---|

| Carbodiimide (EDC/HOBt) | EDC, HOBt, DIPEA in DMF | >85% yield for model tripeptides |

| Uranium-based (HATU) | HATU, DIPEA in DMF | Faster activation, reduced racemization |

The anthracene moiety does not interfere with coupling but may require light-protected conditions to prevent photodegradation .

Anthracene-Specific Reactions

The 9-anthryl group enables unique reactivity:

Fluorescent Tagging

-

Undergoes Diels-Alder reactions with maleimide-functionalized dyes (e.g., fluorescein) under UV light (λ = 365 nm) .

-

Used to create FRET-based probes for real-time monitoring of enzymatic activity .

Photodimerization

-

Anthracene forms dimers under UV irradiation (λ = 254 nm), enabling crosslinking in materials science :

2 Anthracene UVDimer(Yield 70%)

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Peptide Synthesis:

Boc-beta-(9-anthryl)-Ala-OH is utilized in solid-phase peptide synthesis (SPPS). Its protective Boc group facilitates the sequential addition of amino acids, allowing for the construction of complex peptide chains. The anthracene moiety enhances the photophysical properties of peptides, making them suitable for applications in fluorescence-based assays . -

Fluorescent Probes:

The incorporation of the anthracene group into peptide structures has led to the development of highly fluorescent probes. These probes are valuable in biological imaging and sensing applications, particularly for detecting metal ions like Zn²⁺. Studies have shown that peptides containing this compound exhibit significant luminescence changes upon metal ion binding, which can be harnessed for real-time monitoring in cellular environments . -

Therapeutic Peptides:

Recent research highlights the potential of this compound as a building block for therapeutic peptides targeting amyloid diseases, such as Alzheimer’s disease. The compound has been explored for its ability to inhibit tau protein aggregation, a hallmark of neurodegenerative disorders. Peptides designed with this amino acid have demonstrated efficacy in binding to tau fibrils, thereby preventing their aggregation and associated cytotoxicity . -

Bioactive Molecules:

The unique properties of this compound make it an attractive candidate for developing bioactive molecules with enhanced stability and activity. Its incorporation into cyclic peptides has shown promise in increasing binding affinity to target proteins, thus improving therapeutic outcomes in metabolic diseases and cancer treatment .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, making it useful in studies of DNA-binding compounds. The propanoic acid group can interact with various enzymes and receptors, influencing biological pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-(anthracen-9-yl)propanoic acid: A similar compound with a propanoic acid group directly attached to the anthracene moiety.

(E)-3-(anthracen-9-yl)acrylic acid: Another derivative with an acrylic acid group.

3-anthracen-9-yl-propionic acid: A simpler derivative without the Boc protecting group.

Uniqueness

3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to the presence of the Boc protecting group, which can be selectively removed under mild conditions. This allows for further functionalization and modification, making it a versatile intermediate in organic synthesis.

Actividad Biológica

Boc-beta-(9-anthryl)-Ala-OH is a synthetic amino acid derivative that has gained attention in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a 9-anthryl group, which contributes to its photophysical properties and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₅NO₄

- Molecular Weight : 245.315 g/mol

- CAS Number : 112695-98-4

- Density : 1.048 g/cm³

This compound exhibits several biological activities primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

- Inhibition of Protein-Protein Interactions (PPIs) :

- Fluorescent Probes :

-

Zinc Ion Binding :

- Studies show that this compound can form complexes with zinc ions, enhancing its luminescent properties and making it suitable for applications in biosensing and imaging . The binding of Zn²⁺ ions results in significant changes in emission intensity, indicating its potential use in ratiometric sensing applications.

Biological Activity

The biological activity of this compound has been explored through various studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

- Study on PPI Disruption :

- Fluorescent Imaging Applications :

- Zinc Sensing Applications :

Propiedades

IUPAC Name |

3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXDEFFXDFOZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.